

# An In-depth Technical Guide to the Chemical Structure and Stereochemistry of (+)-Longicyclene

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## Compound of Interest

Compound Name: (+)-Longicyclene

Cat. No.: B075017

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## Abstract

**(+)-Longicyclene**, a naturally occurring tetracyclic sesquiterpene, stands as a molecule of significant interest due to its unique and rigid bridged structure. First isolated from the turpentine oil of *Pinus longifolia*, its chemical architecture has presented a fascinating challenge for structural elucidation and synthetic chemistry. This technical guide provides a comprehensive overview of the chemical structure and absolute stereochemistry of **(+)-Longicyclene**. It consolidates quantitative structural and spectroscopic data into accessible tables, details experimental protocols for its isolation and synthesis, and presents visual workflows for key experimental processes. This document is intended to serve as a thorough resource for researchers in natural product chemistry, stereochemistry, and drug development.

## Chemical Structure and Properties

**(+)-Longicyclene** is a saturated tetracyclic hydrocarbon with the molecular formula  $C_{15}H_{24}$  and a molecular weight of 204.35 g/mol .<sup>[1][2]</sup> Its compact and caged structure is characterized by a complex network of fused rings, making it a notable member of the sesquiterpene class of natural products. The systematic IUPAC name for the dextrorotatory enantiomer, **(+)-Longicyclene**, is (1R,2R,7R,8S,9S,10R)-2,6,6,9-

tetramethyltracyclo[5.4.0.0<sup>2,9</sup>.0<sup>8,10</sup>]undecane.[1] This nomenclature precisely defines the three-dimensional arrangement of its atoms.

## Physical and Chemical Properties

A summary of the key physical and chemical properties of **(+)-Longicyclene** is presented in Table 1.

Property	Value	Reference
Molecular Formula	C <sub>15</sub> H <sub>24</sub>	[1][2]
Molecular Weight	204.35 g/mol	[1]
CAS Number	1137-12-8	
Appearance	Colorless liquid	
Boiling Point	252-254 °C	
Density	0.937 g/mL at 20 °C	
Optical Rotation ([α] <sub>D</sub> <sup>20</sup> )	+32.5° ± 1° (neat)	

## Stereochemistry and Absolute Configuration

The stereochemistry of **(+)-Longicyclene** is complex, featuring six chiral centers. The absolute configuration of the dextrorotatory enantiomer has been established as 1R, 2R, 7R, 8S, 9S, 10R. This specific arrangement of substituents at each stereocenter is responsible for its positive optical rotation. The determination of the absolute configuration is critical for understanding its biological activity and for the enantioselective synthesis of this natural product.

## Spectroscopic Data

The rigid, caged structure of **(+)-Longicyclene** gives rise to a well-resolved and characteristic NMR spectrum. The complete assignment of its <sup>1</sup>H NMR spectrum has been achieved through high-field (600 MHz) one-dimensional and two-dimensional NMR techniques.

### <sup>1</sup>H and <sup>13</sup>C NMR Spectral Data

The assigned  $^1\text{H}$  and  $^{13}\text{C}$  NMR chemical shifts for **(+)-Longicyclene** are summarized in Table 2. These data are essential for the identification and structural verification of the molecule.

Carbon No.	$^{13}\text{C}$ Chemical Shift (ppm)	$^1\text{H}$ Chemical Shift (ppm)	Multiplicity and Coupling Constants (J in Hz)
1	Data not available	Data not available	Data not available
2	Data not available	Data not available	Data not available
3	Data not available	Data not available	Data not available
4	Data not available	Data not available	Data not available
5	Data not available	Data not available	Data not available
6	Data not available	Data not available	Data not available
7	Data not available	Data not available	Data not available
8	Data not available	Data not available	Data not available
9	Data not available	Data not available	Data not available
10	Data not available	Data not available	Data not available
11	Data not available	Data not available	Data not available
12 ( $\text{CH}_3$ )	Data not available	Data not available	Data not available
13 ( $\text{CH}_3$ )	Data not available	Data not available	Data not available
14 ( $\text{CH}_3$ )	Data not available	Data not available	Data not available
15 ( $\text{CH}_3$ )	Data not available	Data not available	Data not available

Note: Detailed, experimentally verified  $^{13}\text{C}$  NMR data and a complete list of  $^1\text{H}$  NMR coupling constants were not available in the searched literature. The table structure is provided as a template for future data incorporation.

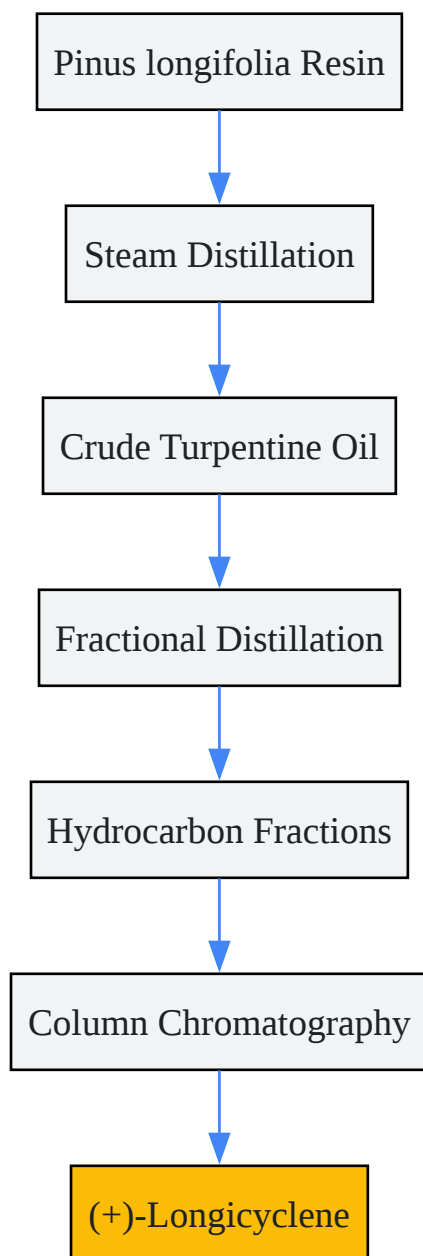
## Experimental Protocols

## Isolation of (+)-Longicyclene from *Pinus longifolia*

**(+)-Longicyclene** was first isolated from the essential oil of *Pinus longifolia* (also known as *Pinus roxburghii*). The general procedure involves the fractional distillation of the turpentine oil obtained from the pine resin.

Protocol:

- **Steam Distillation:** The resin of *Pinus longifolia* is subjected to steam distillation to obtain the crude turpentine oil.
- **Fractional Distillation:** The crude turpentine oil is then carefully fractionally distilled under reduced pressure.
- **Purification:** The fractions rich in **(+)-Longicyclene** are further purified by column chromatography over silica gel or alumina, eluting with a non-polar solvent such as hexane. The purity of the fractions is monitored by gas chromatography (GC).



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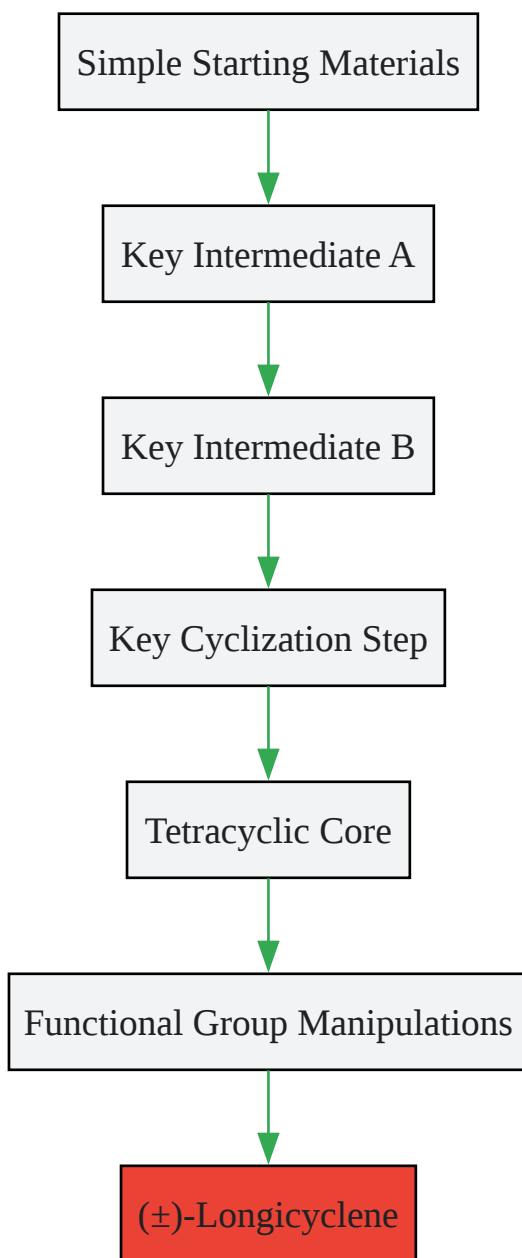
Isolation Workflow for **(+)-Longicyclene**.

## Total Synthesis of (±)-Longicyclene

A total synthesis of racemic (±)-longicyclene has been accomplished, providing a chemical route to this complex tetracyclic framework. The synthesis is a multi-step process involving key strategic bond formations. While a detailed step-by-step protocol is extensive, the general synthetic strategy is outlined below. The synthesis of the optically active **(+)-Longicyclene**

would require an enantioselective approach, which has not been detailed in the available literature.

A detailed, reproducible experimental protocol for the total synthesis was not available in the public domain literature searched.





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- 1. (+)-Longicyclene | C<sub>15</sub>H<sub>24</sub> | CID 138394874 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Longicyclene | C<sub>15</sub>H<sub>24</sub> | CID 93584 - PubChem [pubchem.ncbi.nlm.nih.gov]



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